molecular formula C17H26O2 B2922154 Ethyl 4-octylbenzoate CAS No. 133002-71-8

Ethyl 4-octylbenzoate

Cat. No.: B2922154
CAS No.: 133002-71-8
M. Wt: 262.393
InChI Key: POSWANCOKFTNQZ-UHFFFAOYSA-N
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Description

Ethyl 4-octylbenzoate is an organic ester compound with the molecular formula C17H26O2. It is used in various fields of research and industry due to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-octylbenzoate can be synthesized through the esterification of 4-octylbenzoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-octylbenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-octylbenzoic acid.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol and acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: 4-octylbenzoic acid.

    Reduction: Ethanol and 4-octylbenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-octylbenzoate is utilized in several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.

    Medicine: Research on its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

Ethyl 4-octylbenzoate can be compared with other similar esters, such as ethyl benzoate and ethyl hexanoate:

    Ethyl Benzoate: Similar structure but lacks the octyl group, making it less hydrophobic.

    Ethyl Hexanoate: Shorter alkyl chain compared to this compound, resulting in different solubility and volatility properties.

Uniqueness: this compound’s long alkyl chain imparts unique hydrophobic properties, making it suitable for applications requiring low water solubility and high lipid solubility .

Comparison with Similar Compounds

  • Ethyl benzoate
  • Ethyl hexanoate
  • Ethyl octanoate
  • Ethyl decanoate

Properties

IUPAC Name

ethyl 4-octylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-4-2/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSWANCOKFTNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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